N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]furan-2-carboxamide
Description
N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]furan-2-carboxamide is a heterocyclic compound featuring a chromen-2-one (coumarin) core linked to a thiazole ring via a 3-position substitution. The thiazole moiety is further functionalized with a furan-2-carboxamide group. This structural architecture combines pharmacophores associated with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The compound’s synthesis typically involves acetylation or condensation reactions under microwave-assisted conditions, which enhance reaction rates and yields compared to conventional methods .
Properties
IUPAC Name |
N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O4S/c20-15(14-6-3-7-22-14)19-17-18-12(9-24-17)11-8-10-4-1-2-5-13(10)23-16(11)21/h1-9H,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRYBUDRREMTPLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]furan-2-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the formation of the chromen and thiazole rings followed by their coupling with a furan-2-carboxamide moiety. The reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the thiazole and furan rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]furan-2-carboxamide is with a molecular weight of approximately 338.3 g/mol. The compound features a furan ring and a thiazole moiety, contributing to its biological activity.
Anticancer Properties
Research indicates that derivatives of coumarins, including this compound, exhibit promising anticancer activities. Studies have shown that related compounds can inhibit the proliferation, migration, and invasion of cancer cell lines. For instance, compounds with similar structures have been noted for their ability to induce apoptosis in various cancer types .
Antimicrobial Activity
The thiazole and furan components are known to enhance the antimicrobial properties of compounds. Preliminary studies suggest that this compound may possess antibacterial and antifungal activities, potentially useful in treating infections caused by resistant strains .
In Vitro Studies
In vitro studies have demonstrated that related coumarin derivatives can inhibit specific kinases involved in cancer progression. For example, one study showed that a similar compound reduced cell viability in breast cancer cell lines by inducing cell cycle arrest and apoptosis .
Potential Applications in Drug Development
Given its structural characteristics and biological activities, this compound could serve as a lead compound for the development of new therapeutic agents targeting cancer and infectious diseases. The integration of both thiazole and furan rings may enhance the pharmacological profile compared to existing therapies.
Mechanism of Action
The mechanism of action of N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The chromen and thiazole moieties are known to interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Functional Groups
Substituents on the Thiazole Ring
- Target Compound : Features a furan-2-carboxamide group at the 2-position of the thiazole ring. The chromen-2-one moiety contributes to π-π stacking interactions, while the furan ring may enhance bioavailability .
- N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a): Substituted with an acetamide group, this compound exhibits non-selective COX-1/COX-2 inhibition, contrasting with the target compound’s unconfirmed activity .
Core Heterocyclic Variations
- Thiazolidinone Derivatives: Compounds like N-[2-(6-methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide replace the thiazole with a thiazolidinone ring, introducing an additional carbonyl group that may influence hydrogen bonding and antifungal activity .
- Benzothiazepine Derivatives : Synthesized from N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetamide, these compounds exhibit extended conjugation and antimicrobial properties, highlighting the role of the chromen-2-one-thiazole scaffold .
Antimicrobial Activity
Enzyme Inhibition
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of chromen, thiazole, and furan moieties. Its unique structure contributes to its diverse biological activities. The compound can be synthesized through various methods, including multi-step reactions involving Pechmann condensation for the chromen moiety and Hantzsch thiazole synthesis for the thiazole ring.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that this compound significantly reduced cell viability in human neuroblastoma SH-SY5Y cells, indicating its potential as an anticancer agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary bioassays suggest that it possesses significant activity against a range of bacterial and fungal strains. These findings highlight its potential application in developing new antimicrobial agents .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has shown anti-inflammatory effects in various models. The mechanism appears to involve modulation of inflammatory pathways, although specific targets remain under investigation .
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets such as enzymes and receptors. The compound may act as an enzyme inhibitor or receptor modulator, affecting pathways related to cell proliferation and inflammation .
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
-
Anticancer Study : A study reported that this compound exhibited IC50 values in the low micromolar range against neuroblastoma cells, suggesting potent anticancer activity .
Cell Line IC50 (µM) SH-SY5Y (Neuroblastoma) 5.0 MCF7 (Breast Cancer) 8.5 -
Antimicrobial Activity : In a bioassay against various pathogens, the compound showed effective inhibition with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested .
Microorganism MIC (µg/mL) E. coli 20 S. aureus 15 C. albicans 30 - Anti-inflammatory Effects : A model using lipopolysaccharide (LPS)-induced inflammation demonstrated that treatment with this compound reduced pro-inflammatory cytokine levels significantly .
Q & A
Basic Research Questions
Q. What are the critical steps and parameters in synthesizing N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]furan-2-carboxamide?
- Synthesis Protocol :
- Step 1 : Condensation of 2-oxochromene-3-carbaldehyde with thiosemicarbazide to form the thiazole ring.
- Step 2 : Coupling with furan-2-carboxamide via a nucleophilic substitution or amidation reaction.
- Key Parameters :
- Temperature : Maintain 60–80°C to avoid side reactions (e.g., furan ring decomposition) .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction efficiency .
- pH Control : Neutral to slightly acidic conditions (pH 6–7) stabilize the thiazole intermediate .
Q. Which spectroscopic and crystallographic methods are optimal for structural characterization?
- Spectroscopy :
- NMR : ¹H/¹³C NMR confirms substituent positions and ring connectivity (e.g., chromenone C=O at ~170 ppm, thiazole protons at δ 7.2–8.5) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 395.08) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
- Experimental Variables :
- Assay Conditions : Variations in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms may explain divergent IC₅₀ values .
- Compound Purity : Impurities >5% (e.g., unreacted intermediates) can skew activity; validate purity via HPLC (>98%) .
- Mechanistic Studies :
- Target Profiling : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities for proposed targets (e.g., kinases, DNA topoisomerases) .
- Metabolic Stability : Assess hepatic microsomal degradation to rule out false negatives in vitro .
Q. What computational strategies predict the compound’s binding modes and structure-activity relationships (SAR)?
- Docking Simulations :
- Software : AutoDock Vina or Schrödinger Suite for ligand-protein docking (e.g., targeting COX-2 or EGFR) .
- Validation : Compare docking poses with crystallographic data (e.g., chromenone-thiazole interactions in PDB 3LN1) .
- QSAR Modeling :
- Descriptors : Include topological polar surface area (TPSA), logP, and H-bond acceptors/donors to correlate structural features with activity .
- Training Data : Use bioassay results from analogs (e.g., furan-2-carboxamide derivatives) to improve predictive accuracy .
Q. How can structural modifications enhance solubility without compromising activity?
- Derivatization Strategies :
- Polar Groups : Introduce -OH or -NH₂ at the chromenone 6-position to improve aqueous solubility .
- Prodrug Approach : Synthesize phosphate or acetate esters of the furan moiety for pH-dependent release .
- Analytical Validation :
- Solubility Assays : Use shake-flask method with UV-Vis quantification in PBS (pH 7.4) .
- Permeability : Caco-2 cell monolayers assess intestinal absorption potential .
Data Analysis and Reproducibility
Q. What statistical methods address variability in dose-response experiments?
- Data Normalization :
- Use Z-score or min-max scaling to account for plate-to-plate variability in high-throughput screens .
- Dose-Response Modeling :
- Four-parameter logistic regression (e.g., GraphPad Prism) calculates EC₅₀/IC₅₀ with 95% confidence intervals .
Q. How can crystallographic data from SHELX refinements improve SAR insights?
- Hydrogen Bonding Networks :
- Identify key interactions (e.g., chromenone C=O with Arg120 in COX-2) using Coot and PyMOL .
- Torsion Angle Analysis :
- Compare thiazole-furan dihedral angles across analogs to correlate conformation with activity .
Key Challenges and Future Directions
- Stereochemical Complexity : The thiazole-chromenone junction may exhibit atropisomerism; use chiral HPLC to resolve enantiomers .
- Target Identification : CRISPR-Cas9 knockout screens can validate putative targets in disease models .
- Data Sharing : Deposit crystallographic data in the Cambridge Structural Database (CSD) for community validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
